3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline
Description
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety substituted at the 3-position with a 4,5-dimethyloxazole ring. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (CAS: 708258-27-9) . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound valuable in coordination chemistry and pharmaceutical synthesis. The methyl groups at the 4- and 5-positions of the oxazole enhance hydrophobicity and steric bulk, influencing reactivity and ligand-metal interactions .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVLTAKYGGEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827582-20-7 | |
| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-nitroaniline with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce 3-(4,5-dimethyl-1,3-oxazol-2-yl)amine .
Scientific Research Applications
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Positional Isomerism: The 3- and 4-substituted oxazole-aniline isomers exhibit distinct electronic profiles. The 3-substituted derivative (target compound) shows stronger electron-withdrawing effects due to proximity of the oxazole ring to the aniline’s amino group, influencing reactivity in coupling reactions .
- Saturation vs. Aromaticity : Dihydrooxazole derivatives (e.g., 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline) lack aromatic conjugation in the oxazole ring, reducing stability and altering coordination behavior compared to fully aromatic oxazoles .
- Steric Effects : Geminal dimethyl groups (e.g., in 4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline) introduce significant steric hindrance, affecting ligand-metal complex geometry .
Physicochemical Properties
Biological Activity
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to engage in hydrogen bonding and other interactions with biological targets. This structural characteristic is pivotal for its biological activity, particularly in enzyme inhibition and modulation of protein interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The oxazole ring can interact with active sites on enzymes, potentially leading to their inhibition. This interaction is crucial for its role in various therapeutic applications.
- Protein Interactions : The compound's structural similarity to biologically active molecules allows it to modulate protein functions effectively.
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937. These studies often report IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Oxazole Derivative | U-937 | 2.41 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its ability to inhibit monoamine oxidase enzymes suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes at low concentrations, showcasing its potential as a therapeutic agent in conditions requiring enzyme modulation.
- Cytotoxicity Research : Another significant study reported that compounds derived from the oxazole structure displayed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
